Corylifol A

Vue d'ensemble

Description

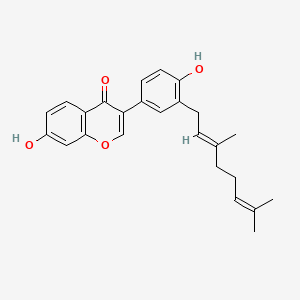

Corylifol A est un composé phénolique isolé des graines de Psoralea corylifolia, une plante médicinale traditionnellement utilisée en médecine chinoise . Il est connu pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . This compound a une formule moléculaire de C25H26O4 et un poids moléculaire de 390,47 g/mol .

Méthodes De Préparation

Corylifol A peut être extrait des graines de Psoralea corylifolia en utilisant des solvants organiques tels que le méthanol . Le processus d'extraction implique de broyer les graines en une poudre fine, suivie d'une extraction par solvant et d'une purification à l'aide de techniques chromatographiques

Analyse Des Réactions Chimiques

Phase I Metabolism: Oxidative Reactions

Corylifol A is primarily metabolized via oxidation catalyzed by cytochrome P450 (CYP) enzymes. Three oxidized metabolites (M1–M3) have been identified in human liver microsomes (HLM) and recombinant CYP systems .

Key Findings:

-

Enzymatic Contributions :

-

CYP3A4, CYP2C8, and CYP2C9 are the major isoforms responsible for oxidation.

-

CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A5 exhibit minimal activity.

-

Kinetic Parameters:

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |

|---|---|---|---|---|

| M1 | CYP3A4 | 12.3 | 45.2 | 3.68 |

| M2 | CYP2C8 | 8.7 | 32.1 | 3.69 |

| M3 | CYP2C9 | 10.5 | 28.9 | 2.75 |

Analytical Methods :

-

Metabolites were characterized using UHPLC-Q-TOF-MS with a BEH C18 column (2.1 × 50 mm, 1.7 μm).

-

Gradient elution: 10–100% acetonitrile (0.1% formic acid) over 4 minutes .

Phase II Metabolism: Glucuronidation

This compound undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming two glucuronide conjugates (M4–M5) .

Key Findings:

-

Enzymatic Contributions :

-

UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 are the primary isoforms involved.

-

UGT1A4, UGT1A6, UGT1A10, UGT2B7, and UGT2B15 show negligible activity.

-

Kinetic Parameters:

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |

|---|---|---|---|---|

| M4 | UGT1A1 | 15.8 | 18.4 | 1.16 |

| M5 | UGT1A9 | 9.2 | 22.7 | 2.47 |

Reaction Conditions :

-

Incubation: Tris-HCl buffer (pH 7.4), MgCl₂ (300 mM), alamethicin (22 μg/mL), UDPGA (3.5 mM).

Efflux Transporters in Disposition

This compound and its metabolites are substrates for efflux transporters, influencing bioavailability:

-

MRP2 and BCRP mediate biliary excretion.

-

Chemical inhibition (e.g., MK-571 for MRP2, Ko143 for BCRP) reduces metabolite efflux by 40–60% .

Implications of Metabolic Pathways

Applications De Recherche Scientifique

Muscle Health and Myogenesis

Muscle Atrophy Prevention

Corylifol A has been shown to play a crucial role in preventing muscle atrophy, particularly in conditions induced by dexamethasone and cancer cachexia. Research indicates that it enhances myogenesis by activating myoblast differentiation and suppressing muscle degradation.

- Mechanism of Action : this compound promotes the expression of myogenic regulatory factors such as MyoD and myogenin, which are essential for muscle cell differentiation. It also activates the p38 MAPK signaling pathway, which is vital for myogenic processes .

- Case Study : In a study involving C2C12 mouse skeletal myoblasts, this compound treatment resulted in a significant increase in multinucleated myotubes and expression of myogenic markers compared to control groups treated with dexamethasone. The findings demonstrated that this compound effectively protects against dexamethasone-induced myotube loss .

| Study | Condition | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Dexamethasone-induced atrophy | 100 nM | Increased multinucleated myotubes |

| Study 2 | Cancer cachexia | 10 mg/kg | Prevented weight loss and muscle wasting |

Neuroprotective Effects

This compound exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. It has been studied for its role in reducing anxiety and stress-related symptoms.

- Mechanism of Action : The compound may exert its effects by modulating stress-induced biochemical pathways, including the regulation of α-synuclein levels and corticosterone in the brain .

- Case Study : In an animal model of chronic stress, this compound administration led to a decrease in stress-induced corticosterone levels and improved behavioral outcomes, suggesting its potential as an anxiolytic agent .

Dermatological Applications

This compound is traditionally used in herbal medicine for skin conditions due to its anti-inflammatory and antimicrobial properties.

- Skin Health Benefits : Studies have highlighted its efficacy in promoting skin health by enhancing wound healing and reducing inflammation. Its application in formulations targeting acne and other skin disorders is being explored.

- Case Study : Research indicates that topical application of this compound can accelerate wound healing processes by promoting collagen synthesis and reducing oxidative stress in skin cells .

Mécanisme D'action

Corylifol A exerts its effects through multiple molecular targets and pathways. It activates the p38 MAPK signaling pathway, which is essential for myoblast differentiation and muscle regeneration . This compound also inhibits the activation and phosphorylation of STAT3, a transcription factor involved in inflammatory responses . By modulating these pathways, this compound can reduce inflammation, promote muscle regeneration, and inhibit cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Corylifol A est structurellement similaire à d'autres flavonoïdes isolés de Psoralea corylifolia, tels que le bakuchiol, la bavachinine, la néobavaisoflavone, la coryline, l'isobavachalcone et la bavachine . this compound est unique par son puissant effet inhibiteur sur l'activation de STAT3 induite par l'IL-6 et sa capacité à améliorer la myogenèse . Ces propriétés font de this compound un candidat prometteur pour le développement de nouveaux agents thérapeutiques pour les maladies inflammatoires et l'atrophie musculaire.

Activité Biologique

Corylifol A (CYA) is a significant active compound derived from the traditional medicinal plant Psoralea corylifolia L. This compound has garnered attention due to its diverse biological activities, particularly in relation to muscle health, anti-inflammatory effects, and potential anticancer properties. This article reviews the current understanding of CYA's biological activity, supported by recent research findings and case studies.

This compound exhibits its biological effects through various mechanisms:

- Myogenesis Enhancement : CYA has been shown to enhance myogenesis in C2C12 myoblasts, a mouse skeletal muscle cell line. Research indicates that CYA promotes muscle cell differentiation by activating the p38 MAPK pathway and increasing the transcriptional activity of MyoD, a key regulator of muscle differentiation .

- Inhibition of Muscle Atrophy : CYA can ameliorate muscle atrophy induced by glucocorticoids like dexamethasone. It does this by inhibiting the TAOK1/p38-MAPK/FoxO3 signaling pathway, which is crucial for muscle wasting in conditions such as cancer cachexia .

- Anti-inflammatory Effects : CYA has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It inhibits the expression of muscle-specific ubiquitin E3 ligases (MAFbx and MuRF1) and myostatin, thereby reducing inflammation and promoting muscle preservation .

2. Biological Activities

The biological activities of this compound are summarized in the following table:

3.1. Study on Muscle Atrophy

A study conducted on C26 tumor-bearing mice demonstrated that treatment with CYA significantly reduced muscle wasting associated with cancer cachexia. The administration of CYA resulted in preserved skeletal muscle mass and improved grip strength compared to untreated controls .

3.2. Myogenic Potential

In a separate study focusing on myogenic potential, CYA was found to increase MyoD transactivation by 2.3-fold compared to controls in vitro, indicating its strong capability to promote muscle cell differentiation .

4. Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound exhibits poor bioavailability due to extensive metabolism in the liver. Studies have identified several metabolites produced by cytochrome P450 enzymes during its metabolism, which may influence its therapeutic efficacy . The pharmacokinetic profile indicates that the maximum plasma concentration (Cmax) of CYA is low after oral administration, suggesting that formulations enhancing its bioavailability could be beneficial for therapeutic applications.

5. Conclusion

This compound shows significant potential as a therapeutic agent for muscle-related disorders and inflammatory conditions due to its ability to enhance myogenesis and inhibit muscle atrophy pathways. Further research is needed to explore its pharmacokinetics and develop strategies to improve its bioavailability for clinical use.

Propriétés

IUPAC Name |

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHUUXLHDOUMKM-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345950 | |

| Record name | Corylifol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-88-7 | |

| Record name | Corylifol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Corylifol A interact with its targets to exert its biological effects?

A: this compound has been shown to interact with a variety of molecular targets, influencing diverse cellular processes. For instance, CYA exhibits anti-inflammatory effects by inhibiting the IL-6-induced activation of STAT3, a transcription factor involved in inflammatory responses . Additionally, CYA can inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, further contributing to its anti-inflammatory properties .

Q2: What is the role of this compound in muscle atrophy?

A: Studies have shown that this compound can alleviate muscle atrophy through several mechanisms. In dexamethasone-induced muscle atrophy, CYA enhances muscle strength and mass, potentially by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α . This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB, a key regulator of inflammation. Furthermore, CYA can reduce the expression of muscle atrophic factors such as myostatin, atrogin-1, and muscle RING finger-1, further contributing to its protective effects against muscle wasting .

Q3: How does this compound impact bone health?

A: this compound has demonstrated promising bone-protective effects, particularly in the context of ovariectomy-induced bone loss, a model mimicking postmenopausal osteoporosis. While specific mechanisms are still being elucidated, research suggests CYA might act by suppressing osteoclastogenesis, the process of bone-resorbing osteoclast formation . Further research is necessary to fully understand the molecular intricacies of CYA's impact on bone metabolism.

Q4: Does this compound affect mitochondrial function?

A: Yes, studies indicate that this compound can positively influence mitochondrial function. In models of muscle atrophy, CYA has been shown to enhance mitochondrial biogenesis and improve mitochondrial quality control . It achieves this by upregulating the expression of mitochondrial dynamic factors, such as optic atrophy-1, mitofusin-1/2, fission, mitochondrial 1, and dynamin 1-like, through the AMP-activated protein kinase–peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling pathway. Moreover, CYA can enhance mitochondrial quality by promoting mitophagy, the selective degradation of damaged mitochondria, by upregulating the expression of mitophagy factors like p62, parkin, PTEN-induced kinase-1, and BCL2-interacting protein-3 .

Q5: What is the molecular formula and weight of this compound?

A5: this compound is characterized by the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol.

Q6: What spectroscopic data are available for the structural elucidation of this compound?

A: The structure of this compound has been elucidated using a range of spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) . These techniques provide detailed information about the compound's structure, including the connectivity and arrangement of atoms, which are crucial for understanding its interactions with biological targets.

Q7: What analytical methods are commonly employed for the quantification of this compound?

A: Several analytical techniques are commonly employed for the quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for its ability to separate and quantify CYA in complex mixtures, such as plant extracts and biological samples . The coupling of HPLC with mass spectrometry (MS) further enhances the sensitivity and selectivity of analysis, enabling the identification and quantification of CYA even at trace levels . Ultra-high performance liquid chromatography (UPLC), a more advanced form of HPLC offering improved speed and resolution, has also been utilized for the analysis of CYA, particularly in pharmacokinetic studies .

Q8: What is known about the pharmacokinetics of this compound?

A: Research suggests that this compound exhibits relatively poor bioavailability, which may be attributed to its extensive metabolism . Studies have demonstrated that CYA undergoes significant metabolism in the liver, primarily via oxidation and glucuronidation pathways.

Q9: Which enzymes are involved in the metabolism of this compound?

A: Studies have identified several enzymes involved in CYA metabolism, including cytochromes P450 (CYPs) and UDP-glucuronosyltransferases (UGTs) . Specifically, CYP1A1, CYP2C8, and CYP2C19 are the main CYPs contributing to CYA oxidation, while UGT1A1, UGT1A7, UGT1A8, and UGT1A9 play key roles in its glucuronidation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.